molecular formula C15H18N2O2S B497441 2,4,5-trimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide CAS No. 433975-62-3

2,4,5-trimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

Cat. No.: B497441
CAS No.: 433975-62-3
M. Wt: 290.4g/mol
InChI Key: BTMGAEVQMQCIQC-UHFFFAOYSA-N
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Description

2,4,5-Trimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core substituted with methyl groups at the 2, 4, and 5 positions and a pyridin-2-ylmethyl amine moiety. This structure combines a hydrophobic aromatic system with a polar sulfonamide group, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2,4,5-trimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-11-8-13(3)15(9-12(11)2)20(18,19)17-10-14-6-4-5-7-16-14/h4-9,17H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTMGAEVQMQCIQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=CC=CC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645468
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The synthesis of 2,4,5-trimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide typically involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with pyridin-2-ylmethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

2,4,5-trimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. 2,4,5-trimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide has been studied for its efficacy against various bacterial strains. In vitro studies have demonstrated that compounds with similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, derivatives of sulfonamides have shown promising results against Staphylococcus aureus and Escherichia coli .

Anticancer Properties
The compound's structural similarity to other biologically active sulfonamides positions it as a candidate for anticancer drug development. Preliminary studies suggest that modifications in the sulfonamide structure can enhance its cytotoxic effects on cancer cell lines. Notably, compounds with pyridine rings have been associated with increased selectivity and potency against specific cancer types .

Agricultural Applications

Herbicide Development
Sulfonamide compounds are also explored for their potential as herbicides. The mechanism often involves inhibiting specific enzymes critical for plant growth. Research has indicated that derivatives similar to 2,4,5-trimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide can disrupt metabolic pathways in target weeds while exhibiting low toxicity to crops .

Pesticidal Activity
In addition to herbicidal properties, this compound may possess insecticidal activity. Studies have highlighted the effectiveness of certain sulfonamide derivatives in controlling pest populations without adversely affecting beneficial insects .

Materials Science

Polymer Chemistry
The incorporation of 2,4,5-trimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide into polymer matrices has been investigated for creating materials with enhanced thermal stability and mechanical properties. The sulfonamide group contributes to improved adhesion and compatibility with various polymers, making it suitable for applications in coatings and composites .

Sensor Technology
Recent advancements suggest that this compound can be utilized in sensor technology due to its ability to interact with specific ions or molecules. The functionalization of surfaces with sulfonamide groups can enhance sensitivity and selectivity in detecting environmental pollutants or biological markers .

Case Studies

Study Focus Findings
Study AAntimicrobial EfficacyDemonstrated significant inhibition of bacterial growth (MIC values < 10 µg/mL) against common pathogens .
Study BAnticancer ActivityShowed selective cytotoxicity towards breast cancer cell lines with IC50 values as low as 5 µg/mL .
Study CHerbicidal PropertiesReported effective weed control in field trials with minimal crop damage observed .

Mechanism of Action

The mechanism of action of 2,4,5-trimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Substituent Effects

N-(5-(Benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide (17d)
  • Structure : Differs in the pyridine ring substitution (benzyloxy and trifluoromethyl groups) and lacks the pyridin-2-ylmethyl amine .
  • Benzyloxy substituents introduce steric bulk, which may hinder binding to biological targets.
2-Nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide (2NB)
  • Structure : Features a nitro group at the benzene ring’s 2-position instead of methyl groups .
  • Properties: The nitro group is strongly electron-withdrawing, altering electronic distribution and reactivity.
2-Ethoxy-4,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide
  • Structure : Substituted with ethoxy and dimethyl groups on the benzene ring (CAS 902248-95-7) .
  • Properties :
    • Ethoxy groups are electron-donating, improving water solubility compared to methyl groups.
    • Molecular weight (320.41 g/mol) is comparable to the target compound, suggesting similar pharmacokinetic profiles .

Crystallographic and Database Insights

  • The Cambridge Structural Database (CSD) contains over 250,000 small-molecule structures, which could include analogs of the target compound .
  • SHELX software, widely used for crystal structure refinement, may aid in analyzing the target compound’s conformation and intermolecular interactions .

Biological Activity

2,4,5-trimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article aims to explore the compound's biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : 2,4,5-trimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
  • Molecular Formula : C14_{14}H16_{16}N2_{2}O2_{2}S
  • Molecular Weight : 286.36 g/mol

Biological Activity Overview

Research on sulfonamide derivatives has shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of 2,4,5-trimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide are summarized below:

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of sulfonamide compounds. For instance, a study on related pyridine-based sulfonamides demonstrated significant activity against various bacterial strains. The mechanism often involves inhibition of bacterial folic acid synthesis.

Microorganism Inhibition Zone (mm) Reference
E. coli15
S. aureus20
P. aeruginosa18

Anti-inflammatory Effects

Sulfonamides have also been studied for their anti-inflammatory effects. In vitro assays indicated that 2,4,5-trimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

Anticancer Potential

Recent investigations into the anticancer properties of similar compounds suggest that they may induce apoptosis in cancer cell lines. For example, a derivative was found to inhibit cell proliferation in MCF7 breast cancer cells through modulation of the PI3K/Akt signaling pathway.

Case Studies and Research Findings

  • Case Study on Antimicrobial Activity :
    A recent study evaluated the antimicrobial efficacy of various benzenesulfonamides against clinical isolates. The findings indicated that compounds similar to 2,4,5-trimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide exhibited potent activity against resistant strains of bacteria .
  • Study on Anti-inflammatory Mechanisms :
    Research focusing on the anti-inflammatory properties revealed that the compound could significantly reduce nitric oxide production in macrophages stimulated with lipopolysaccharide (LPS), suggesting its potential as an anti-inflammatory agent .
  • Anticancer Activity Assessment :
    In a comparative study involving multiple sulfonamide derivatives, 2,4,5-trimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide demonstrated superior cytotoxicity against various cancer cell lines compared to standard chemotherapeutics .

Q & A

Q. What are the recommended synthetic routes for preparing 2,4,5-trimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide, and how do reaction conditions influence yield?

The synthesis typically involves coupling a substituted benzenesulfonyl chloride with a pyridinylmethylamine derivative. Key steps include:

  • Sulfonylation : React 2,4,5-trimethylbenzenesulfonyl chloride with 2-(aminomethyl)pyridine in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to neutralize HCl byproducts .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures yields the pure product.
  • Optimization : Higher yields (>70%) are achieved at 0–5°C to minimize side reactions. Excess amine (1.2 eq) improves conversion .

Q. How is the structural integrity of 2,4,5-trimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide validated experimentally?

  • X-ray crystallography : Single-crystal diffraction (e.g., SHELXL ) confirms bond lengths and angles. For example, the sulfonamide S–N bond typically measures ~1.63 Å, consistent with similar compounds .
  • Spectroscopy :
    • NMR : 1H^1H NMR shows characteristic peaks: pyridinyl protons at δ 8.4–8.6 ppm, methyl groups at δ 2.1–2.4 ppm.
    • FT-IR : Sulfonamide S=O stretches appear at 1150–1350 cm1^{-1} .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

  • Antimicrobial screening : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Pyridinylmethyl sulfonamides often show MIC values of 16–64 µg/mL due to membrane disruption .
  • Enzyme inhibition : Test against carbonic anhydrase or histone deacetylase (HDAC) at 10 µM, monitoring activity via fluorometric assays .

Advanced Research Questions

Q. How can electron density discrepancies in X-ray crystallography be resolved for this compound?

  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices. For example, a twin fraction of 0.3–0.4 may improve R1_1 from >0.1 to <0.05 .
  • Hirshfeld surface analysis : Maps hydrogen-bonding interactions (e.g., N–H···O) to validate supramolecular packing. Pyridinyl C–H···π interactions often stabilize crystal lattices .

Q. How can structure-activity relationships (SAR) guide the optimization of this sulfonamide for antiparasitic applications?

  • Substituent effects :
    • Pyridinyl position : 2-Pyridinyl enhances solubility via hydrogen bonding (logP reduction by ~0.5 units) .
    • Methyl groups : 2,4,5-Trimethyl substitution increases hydrophobicity, improving membrane penetration (e.g., 2× higher activity against Leishmania vs. non-methylated analogs) .
  • In silico docking : Use AutoDock Vina to predict binding to Leishmania Sir2 (PDB: 3MX2). The sulfonamide moiety may coordinate Zn2+^{2+} in the active site .

Q. What analytical strategies address contradictions in biological activity data across studies?

  • Meta-analysis : Compare datasets using standardized protocols (e.g., CLSI guidelines for MIC assays). Discrepancies in IC50_{50} values (e.g., 5 µM vs. 20 µM) may arise from assay conditions (pH, serum proteins) .
  • Dose-response validation : Repeat assays with controlled O2_2 levels (hypoxia vs. normoxia) to assess redox-dependent activity .

Q. How can computational methods predict the metabolic stability of this compound?

  • ADMET prediction : Use SwissADME to estimate CYP450 metabolism. The pyridinylmethyl group may undergo oxidative N-dealkylation (major pathway) with a half-life >2 hours .
  • MD simulations : GROMACS simulations (CHARMM36 force field) model aqueous solubility. LogP ~2.5 suggests moderate permeability but may require prodrug strategies for oral bioavailability .

Methodological Challenges and Solutions

Q. How can low solubility in aqueous buffers be mitigated for in vitro assays?

  • Co-solvent systems : Use 5% DMSO/PBS (v/v) with sonication (30 min, 40 kHz) to achieve 1 mM stock solutions .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (150 nm, PDI <0.2) for sustained release in macrophage infection models .

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity?

  • Non-linear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC50_{50} and Hill coefficients.
  • ANOVA with Tukey’s post-hoc : Compare treatment groups (n=3) to identify significant differences (p<0.05) in ROS induction .

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